[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride
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Overview
Description
LX7101 hydrochloride is a potent inhibitor of both LIM kinase 1 and 2, and Rho-associated kinase 1 and 2. It is primarily investigated for its potential in treating ocular conditions such as primary open-angle glaucoma and ocular hypertension . The compound has shown significant efficacy in reducing intraocular pressure in preclinical models .
Preparation Methods
The synthesis of LX7101 hydrochloride involves several steps under controlled conditions. One of the synthetic routes includes the reaction of 3-aminophenyl-N,N-dimethylcarbamate with triphosgene in anhydrous tetrahydrofuran at 0°C, followed by the addition of (S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . The reaction is quenched with methanol, and the product is purified using flash column chromatography .
Chemical Reactions Analysis
LX7101 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carbamate groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LX7101 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of LIM kinase and Rho-associated kinase pathways.
Biology: The compound is utilized in cellular studies to understand its effects on cell morphology and motility.
Mechanism of Action
LX7101 hydrochloride exerts its effects by inhibiting LIM kinase 1 and 2, and Rho-associated kinase 1 and 2. These kinases play crucial roles in regulating the actin cytoskeleton, which affects cell shape, motility, and division . By inhibiting these kinases, LX7101 hydrochloride reduces intraocular pressure, making it a promising candidate for treating glaucoma .
Comparison with Similar Compounds
LX7101 hydrochloride is unique due to its dual inhibition of LIM kinase and Rho-associated kinase. Similar compounds include:
Fasudil: A Rho-associated kinase inhibitor used for treating cerebral vasospasm.
Y-27632: Another Rho-associated kinase inhibitor used in research to study cell motility and morphology.
Ripasudil: A Rho-associated kinase inhibitor used for lowering intraocular pressure in glaucoma patients.
Compared to these compounds, LX7101 hydrochloride offers a broader inhibition profile, targeting both LIM kinase and Rho-associated kinase, which may provide enhanced therapeutic benefits .
Properties
CAS No. |
1374644-80-0 |
---|---|
Molecular Formula |
C23H30ClN7O3 |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H29N7O3.ClH/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3;/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27);1H |
InChI Key |
ZQRGQMCNRINKRN-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LX-7101 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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